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molecular formula C10H19N3 B8389494 4-[2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl]piperidine

4-[2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl]piperidine

Cat. No. B8389494
M. Wt: 181.28 g/mol
InChI Key: ZSDZKWPBMAFLBE-UHFFFAOYSA-N
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Patent
US04605744

Procedure details

A mixture containing 4-(2-cyanoethyl)-1-piperidinecarboxaldehyde (10 g, 0.06M) and ethylenediamine p-toluenesulfonate (30 g, 0.129M) were heated at 200° C. for 41/2 hours. Crystallization of the crude reaction mixture from isopropanol (70 ml) yielded the desired product as the di-p-toluenesulfonate salt (14 g). The salt was then basified with 2 equivalents of MeONa and distilled (0.2 mmHg, 170° C.) to give 4-[2-(4,5-dihydro-1H-imidazol-2-yl)ethyl]piperidine (4.1 g, 37% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH:5]1[CH2:10][CH2:9][N:8](C=O)[CH2:7][CH2:6]1)#[N:2].C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:24](N)[CH2:25][NH2:26]>>[NH:26]1[CH2:25][CH2:24][N:2]=[C:1]1[CH2:3][CH2:4][CH:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)CCC1CCN(CC1)C=O
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.C(CN)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystallization of the crude
CUSTOM
Type
CUSTOM
Details
reaction mixture from isopropanol (70 ml)

Outcomes

Product
Name
Type
product
Smiles
N1C(=NCC1)CCC1CCNCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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